1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Descripción general

Descripción

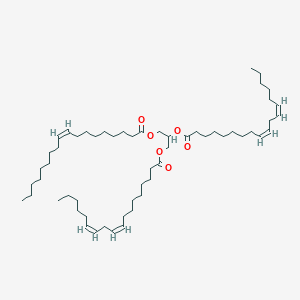

1,2-Dilinoleoil-3-Oleoil-rac-glicerol, también conocido como OLL, es un triacilglicérido. Su estructura química consiste en ácido linoleico en las posiciones sn-1 y sn-2, y ácido oleico en la posición sn-3. La fórmula empírica es C₅₇H₁₀₀O₆, y su peso molecular es 881.40 g/mol . OLL se encuentra en los aceites de avestruz y emú, así como en el cuerpo graso de los abejorros machos B. lapidarius .

Métodos De Preparación

OLL se puede sintetizar a través de varias rutas. Si bien no tengo procedimientos de síntesis específicos para este compuesto, generalmente se obtiene mediante síntesis orgánica. Los métodos de producción industrial pueden incluir procesos enzimáticos o químicos, pero se necesitaría más investigación para proporcionar detalles precisos.

Análisis De Reacciones Químicas

OLL puede sufrir varios tipos de reacciones, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones dependen de la transformación específica. Por ejemplo:

Oxidación: OLL puede reaccionar con agentes oxidantes para formar hidroperóxidos u otros productos de oxidación.

Reducción: La reducción de OLL podría producir diacilgliceroles o incluso ácidos grasos libres.

Sustitución: OLL puede participar en reacciones de intercambio de acilo, donde las cadenas de ácidos grasos son reemplazadas por otros grupos acilo.

Los principales productos formados a partir de estas reacciones incluyen glicéridos modificados, como monoacilgliceroles o diacilgliceroles.

Aplicaciones Científicas De Investigación

Nutritional Benefits

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is recognized for its potential health benefits as a dietary fat. It contains high levels of polyunsaturated fatty acids (PUFAs), particularly linoleic acid and oleic acid, which are associated with cardiovascular health benefits. Its incorporation into food products can enhance the nutritional profile by providing essential fatty acids while maintaining desirable sensory properties such as flavor and mouthfeel.

Emulsification Properties

The compound exhibits excellent emulsifying properties, making it suitable for use in salad dressings, sauces, and spreads. Its ability to stabilize oil-in-water emulsions can improve the texture and stability of food products, which is crucial for consumer acceptance.

Drug Delivery Systems

This compound has been investigated as a potential carrier for drug delivery systems. Its lipid-based structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research has shown that lipid formulations can improve the pharmacokinetics of certain medications, leading to more effective therapies.

Topical Formulations

The compound's moisturizing properties make it a valuable ingredient in topical formulations. It can enhance skin hydration and improve the delivery of active pharmaceutical ingredients through the skin barrier. Studies have demonstrated that formulations containing OLL can effectively treat conditions such as xerosis (dry skin) and other dermatological disorders.

Cell Culture Studies

In cell culture applications, this compound serves as a substrate for studying lipid metabolism and cellular signaling pathways. Its role in modulating cell membrane fluidity and function has been explored in various research contexts, including cancer biology and metabolic disorders.

Bioprinting

Recent advancements in bioprinting technologies have identified glycerol derivatives like OLL as components of bio-inks. Their incorporation can enhance the viscosity and printability of bio-inks without compromising cellular viability during the printing process.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Nutritional Impact of PUFAs | Food Industry | Demonstrated improved lipid profiles in consumers when incorporating OLL into diets. |

| Lipid-Based Drug Delivery Systems | Pharmaceutical | Showed enhanced solubility and bioavailability of poorly soluble drugs when formulated with OLL. |

| Effects on Skin Hydration | Dermatology | Found significant improvements in skin hydration levels among participants using topical formulations containing OLL. |

Mecanismo De Acción

El mecanismo de acción de OLL implica interacciones con las membranas celulares, las bicapas lipídicas y los receptores específicos. Puede influir en las vías de señalización lipídica, afectando las respuestas celulares y la homeostasis. Se necesita más investigación para dilucidar sus objetivos moleculares precisos.

Comparación Con Compuestos Similares

La singularidad de OLL radica en su combinación específica de ácidos linoleico y oleico. Los compuestos similares incluyen otros triacilgliceroles con diferentes composiciones de ácidos grasos, como la trilinoleína o la trioleína.

Actividad Biológica

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) is a glycerolipid primarily derived from sesame oil and has gained attention for its diverse biological activities. This article explores the compound's biological properties, including its effects on food preservation, potential health benefits, and applications in various fields.

- Molecular Formula : C57H100O6

- CAS Number : 2190-21-8

- Structure : LLO consists of two linoleic acid chains and one oleic acid chain attached to a glycerol backbone, which contributes to its unique physical and chemical properties.

1. Antioxidant Properties

Research indicates that LLO exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Study Findings : A study demonstrated that LLO can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases such as cancer and cardiovascular disorders .

2. Food Preservation

LLO has been shown to reduce scald development in apples when applied post-harvest. This application is vital for extending the shelf life of fruits and vegetables.

- Case Study : In a controlled experiment, apples treated with a 3% w/v solution of LLO exhibited significantly lower scald incidence compared to untreated controls. This suggests that LLO can serve as a natural preservative in the food industry .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies, indicating its potential role in managing inflammatory conditions.

- Research Evidence : In vitro studies have shown that LLO can inhibit the production of pro-inflammatory cytokines, suggesting its utility in therapeutic applications for diseases characterized by inflammation .

Comparative Analysis with Other Lipids

To understand the efficacy of LLO better, it is useful to compare it with other similar lipids regarding their biological activities.

| Lipid Type | Antioxidant Activity | Anti-inflammatory Activity | Food Preservation Efficacy |

|---|---|---|---|

| This compound (LLO) | High | Moderate | High |

| 1,3-Dipalmitoyl-2-Linolein | Moderate | Low | Moderate |

| 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol | Low | Moderate | Low |

Applications in Health and Nutrition

The potential health benefits of LLO extend beyond food preservation. Its incorporation into dietary supplements and functional foods is being explored due to its favorable lipid profile and bioactive properties.

Propiedades

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEBTVMJPTZDHO-WECKWCTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287930 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-21-8 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilinoleoyl-3-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DILINOLEOYL-3-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.